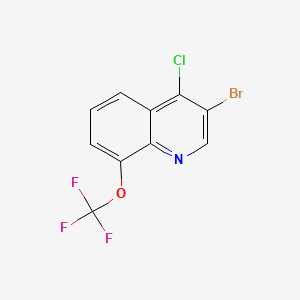

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

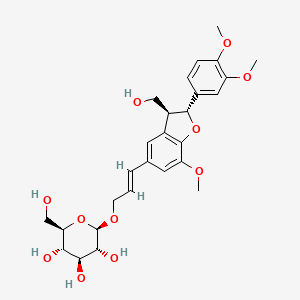

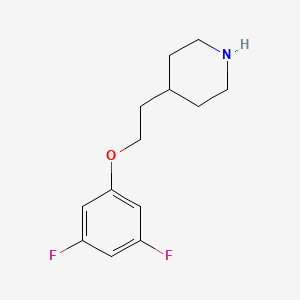

“3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4BrClF3NO . It’s a part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are important in the field of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, like our compound of interest, is a substantial challenge. A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis

The molecular structure of “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” consists of a quinoline core with bromo, chloro, and trifluoromethoxy substituents . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.科学的研究の応用

Synthesis and Chemical Properties

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is involved in various synthesis and chemical property studies. For instance, the synthesis of 4-(trifluoromethyl)quinoline derivatives through condensation and cyclization of trifluoroacetoacetate with anilines, followed by phosphoryl tribromide heating, illustrates the compound's role in generating quinoline derivatives with potential for further functionalization (Lefebvre, Marull, & Schlosser, 2003). Additionally, the conversion of haloquinolines into various functionalized quinolines via bromine–magnesium exchange demonstrates the utility of such compounds in organic synthesis, showcasing their importance in the preparation of organomagnesium derivatives for reaction with electrophiles (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).

Corrosion Inhibition

Research on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by quinoline derivatives highlights the compound's potential application in protecting metals against corrosion. This study found that quinoline derivatives act as effective anodic-type inhibitors, with the adsorption of these compounds on mild steel surfaces following the Langmuir adsorption isotherm equation, indicating the formation of a protective layer on the metal surface (Tazouti et al., 2021).

Antimicrobial and Antimalarial Agents

The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents showcase the bioactivity of quinoline derivatives. These compounds, synthesized from intermediates including bromo-chloro-quinolinyl derivatives, were tested for their antimicrobial activity against various microorganisms and their antimalarial activity towards Plasmodium falciparum, highlighting the potential therapeutic applications of such compounds (Parthasaradhi et al., 2015).

将来の方向性

The future directions for “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” would depend on its potential applications. Given the importance of trifluoromethoxylated compounds in pharmaceuticals and agrochemicals , there could be interest in developing new synthetic methods, studying its biological activity, and exploring its potential uses.

特性

IUPAC Name |

3-bromo-4-chloro-8-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMYTWBYFSXSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671190 |

Source

|

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

CAS RN |

1204812-16-7 |

Source

|

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-cyano-](/img/structure/B598367.png)

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)